trans vs. cis Configuration and 5-HT₁A Receptor Affinity
When incorporated into the FCWAY pharmacophore, the trans-4-fluorocyclohexanecarboxylic acid moiety yields a 5-HT₁A receptor inhibition constant (Ki) of approximately 1 nM, whereas the corresponding cis-4-fluorocyclohexanecarboxylic acid derivative produces a Ki of approximately 7 nM—a 7-fold reduction in binding affinity [1]. This stereochemical dependence was confirmed via in vitro competitive binding assays using rat hippocampal homogenates and [³H]8-OH-DPAT [2]. The conformational difference between the equatorial fluorine (trans) and axial fluorine (cis) alters the spatial presentation of the cyclohexane ring within the receptor binding pocket, resulting in a measurable affinity shift that directly translates to in vivo imaging performance [1].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) of FCWAY derivatives |
|---|---|
| Target Compound Data | Ki ≈ 1 nM (trans-4-FCWAY; using trans-4-fluorocyclohexanecarboxylic acid as precursor) |
| Comparator Or Baseline | Ki ≈ 7 nM (cis-4-FCWAY; using cis-4-fluorocyclohexanecarboxylic acid as precursor) |
| Quantified Difference | ~7-fold lower affinity for the cis isomer (Ki ratio cis/trans ≈ 7:1) |
| Conditions | In vitro competitive binding; rat hippocampal homogenates; [³H]8-OH-DPAT radioligand displacement |
Why This Matters
For PET radiotracer procurement, this 7-fold affinity differential determines whether the resulting imaging agent is suitable for receptor density quantification (high affinity, trans) vs. dynamic serotonin measurement (lower affinity, cis), making stereochemical purity a non-negotiable specification.
- [1] Ma Y, Lang L, Kiesewetter DO, Jagoda E, Sassaman MB, Eckelman WC. Species differences in metabolites of PET ligands: serotonergic 5-HT1A receptor antagonists 3-trans-FCWAY and 3-cis-FCWAY. Nuclear Medicine and Biology. 2006;33(8):1013-1019. DOI: 10.1016/j.nucmedbio.2006.08.005 View Source
- [2] Lang L, Jagoda E, Schmall B, Vuong BK, Adams HR, Nelson DL, Carson RE, Eckelman WC. Development of fluorine-18-labeled 5-HT1A antagonists. Journal of Medicinal Chemistry. 1999;42(9):1576-1586. Table 1: Inhibition Constants (Ki, nM). DOI: 10.1021/jm980456f View Source
